4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

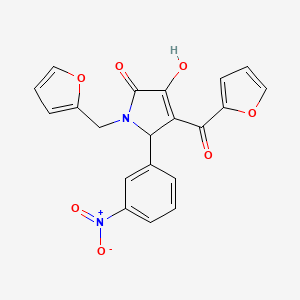

Chemical Structure: The compound features a pyrrol-2-one core substituted with a 2-furoyl group at position 4, a 2-furylmethyl group at position 1, and a 3-nitrophenyl group at position 5. A hydroxyl group at position 3 completes the structure.

Molecular Formula: C₂₀H₁₅N₂O₇ (calculated molecular weight: 365.346 g/mol) .

Key Features:

- Dual furan moieties (2-furoyl and 2-furylmethyl) contribute to π-π stacking interactions but may reduce aqueous solubility.

- The hydroxyl group at position 3 enables hydrogen bonding, influencing crystallinity and intermolecular interactions.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7/c23-18(15-7-3-9-29-15)16-17(12-4-1-5-13(10-12)22(26)27)21(20(25)19(16)24)11-14-6-2-8-28-14/h1-10,17,24H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEULWOVSPVKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known by its CAS number 618072-48-3, is a compound of significant interest due to its potential biological activities. Its structure combines multiple functional groups that may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 314.34 g/mol. The presence of furoyl and nitrophenyl moieties suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this structure. For instance, derivatives of furoyl-piperazine compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against pathogens such as Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 5a | S. aureus | 8.34 | Hussain et al. |

| 5g | S. typhi | 8.37 | Hussain et al. |

| 5p | P. aeruginosa | 8.65 | Hussain et al. |

| 5i | E. coli | 8.97 | Hussain et al. |

Cytotoxicity Assessment

The cytotoxicity of these compounds was assessed through hemolysis tests using bovine red blood cells. The hemolytic activity was relatively low for the most active compounds, indicating a favorable safety profile for further development as antimicrobial agents .

Table 2: Hemolytic Activity of Selected Compounds

Case Studies and Research Findings

A study published in the Tropical Journal of Pharmaceutical Research synthesized a series of furoyl derivatives and evaluated their biological activities, demonstrating that modifications in the furoyl moiety significantly influenced antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with diverse substitutions at positions 1, 4, and 5. Below is a systematic comparison with analogs from recent literature:

Substituent Variations and Physicochemical Properties

Position 1 Substitutions :

- Target Compound : 2-Furylmethyl group.

- Analog 1 () : 2-Hydroxypropyl group (Compounds 24, 25).

- Analog 2 (): Morpholinoethyl group.

Position 4 Substitutions :

- Target Compound : 2-Furoyl group.

- Analog 3 () : 4-Methylbenzoyl (Compound 38) vs. 2-Ethoxybenzoyl (Compound 41).

- Analog 4 (): 3-Fluoro-4-methylbenzoyl.

Position 5 Substitutions :

Q & A

Q. What are effective synthetic strategies for preparing 4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including cyclization and functionalization. For structurally similar pyrrolone derivatives, base-assisted cyclization of pre-functionalized intermediates has proven effective. For example:

- Cyclization Precursors : Start with a substituted pyrrolidone core and introduce the 3-nitrophenyl group via nucleophilic substitution or coupling reactions.

- Functionalization : Attach the 2-furoyl and 2-furylmethyl groups via acylation or alkylation under anhydrous conditions (e.g., using DCC/DMAP for acylation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed, followed by recrystallization for purity (>95% by HPLC).

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: A combination of 1H/13C NMR , FTIR , and HRMS is critical:

- NMR :

- FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

- HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₉H₁₄N₂O₇: calculated 382.0903).

Q. Example NMR Data for Analogous Compounds :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrolone C=O adjacent H | 6.2–6.8 | Multiplet | |

| 3-Nitrophenyl aromatic H | 7.5–8.3 | Doublet |

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst):

- Central Composite Design : Test 3–5 factors (e.g., reaction time, base strength, solvent polarity) across 15–20 experimental runs.

- Response Surface Modeling : Identify interactions between variables; for example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require lower temperatures to avoid side reactions .

- Case Study : For a related pyrrolone derivative, optimizing base concentration (1.2–2.0 eq.) increased yield from 46% to 63% .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or ambiguous HRMS peaks) require:

Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, temperature).

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography : Confirm molecular geometry if crystals are obtainable (e.g., for structurally similar compounds in ).

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. Example Workflow :

- Step 1 : Acquire HRMS to confirm molecular formula.

- Step 2 : Use HSQC to map C-H connectivity in ambiguous regions.

- Step 3 : Compare experimental IR carbonyl stretches with DFT vibrational frequencies.

Q. What computational approaches predict the compound’s reactivity or biological activity?

Methodological Answer:

- Reactivity Prediction :

- Reaction Pathway Analysis : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization or acylation transition states .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize dielectric environments.

- Biological Activity :

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; prioritize the 3-hydroxy and nitro groups for hydrogen bonding.

- QSAR Models : Train models on pyrrolone derivatives with known IC₅₀ values to predict bioactivity .

Case Study : A related compound showed 70% inhibition of a kinase target in silico, validated later in vitro .

Q. How can researchers design experiments to explore structure-activity relationships (SAR)?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 4-aminophenyl) and compare bioactivity.

Biological Assays :

- In Vitro : Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based assays).

- In Silico : Use molecular dynamics to simulate binding stability.

Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.